4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Overview
Description
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a chemical compound that has garnered attention due to its utility as an intermediate in the synthesis of various biologically active compounds, including plant growth regulators, pesticides, and fungicides. The compound features a pyrimidine core, a heterocyclic aromatic organic structure, which is substituted with methoxy groups at the 4 and 6 positions and a methylsulfonyl group at the 2 position.
Synthesis Analysis
The synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has been achieved through various methods. A three-step synthesis process starting from acetylacetone and thiourea yields the compound with an overall yield of 75% . Another method involves cyclization, methylation, chlorination, methoxylation, and oxidation, starting from thiourea and diethyl malonate, resulting in a total yield of 58.1% and a purity of 98.6% . A more environmentally friendly synthesis uses chloromethane as a methylating agent, which simplifies the process to two steps and avoids the use of highly toxic and corrosive reagents . Additionally, a mild synthesis approach using oxone for oxidation has been reported, yielding 61.23% .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine-related compounds has been studied through crystallography. For instance, the related compound 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride exhibits a planar structure with intermolecular hydrogen bonds forming a two-dimensional network . In another study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) .
Chemical Reactions Analysis
The reactivity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its derivatives often involves hydrogen bonding interactions. For example, in the crystal structures of related compounds, hydrogen bonds form supramolecular motifs that are crucial for the stability of the crystal lattice . These interactions are significant in understanding the compound's behavior in various chemical environments and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine are characterized by spectroscopic methods such as IR and NMR, which confirm the structure of the intermediates and the target product . The compound's solubility, melting point, and stability under different conditions are essential for its application in the synthesis of other chemicals. The use of green chemistry principles in the synthesis of this compound, such as avoiding toxic reagents and optimizing reaction conditions, is also a significant aspect of its chemical property analysis .
Scientific Research Applications
Use in Green Chemistry : A mild synthesis process for DMSP has been developed, demonstrating its potential in green chemistry. The synthesis involves cyclization, methylation, and oxidation, with a focus on safety and effectiveness (S. Hongbin, 2011).
Enhanced Synthesis Methods : Recent research has focused on developing more economical and environmentally friendly synthesis methods for DMSP, using chloromethane as a methylating agent. This approach offers a safer alternative to traditional methods that use highly toxic chemicals (Jing Guan et al., 2020).
Application in Protein Analysis : DMSP has been utilized as a stable-isotope labeling reagent in proteomics for quantitative analysis of proteins. This application in biochemistry underscores its utility in sensitive and rapid mass spectrometry analysis (Jing Zhang et al., 2007).
Anti-Inflammatory Activity : Research on DMSP derivatives has shown significant anti-inflammatory activity, which can be compared with standard drugs. This indicates the pharmaceutical potential of DMSP and its derivatives in medical research (T. Venu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
CAS RN |
113583-35-0 | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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